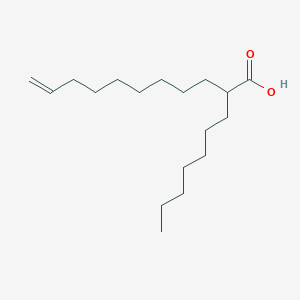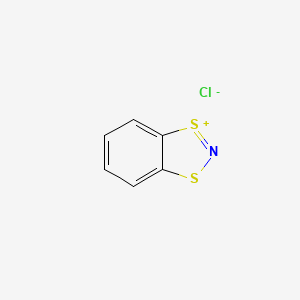
1,1'-Biphenyl, bromopentachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, bromopentachloro- is a chemical compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with five chlorine atoms and one bromine atom attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromopentachloro- can be synthesized through several methods. One common approach involves the bromination and chlorination of biphenyl. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) in the presence of a catalyst. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of 1,1’-Biphenyl, bromopentachloro- often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and efficiency, utilizing advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, bromopentachloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form different oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states and halogenation patterns .
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, bromopentachloro- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, bromopentachloro- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Biphenyl: A simpler biphenyl derivative without halogenation.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
Brominated Biphenyls: Compounds with bromine atoms attached to the biphenyl structure.
Uniqueness: 1,1’-Biphenyl, bromopentachloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
104549-47-5 |
|---|---|
Fórmula molecular |
C12H4BrCl5 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-2,3,4,5,6-pentachlorobenzene |
InChI |
InChI=1S/C12H4BrCl5/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H |
Clave InChI |
DNBLKAHMOIHUOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


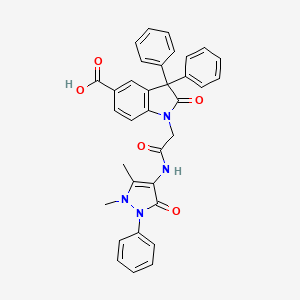



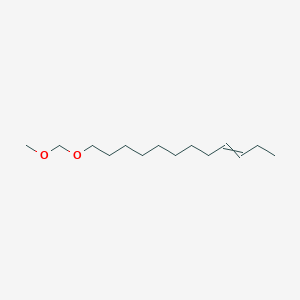


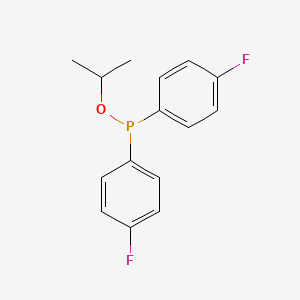
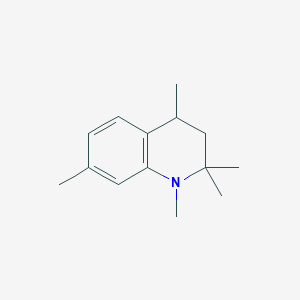
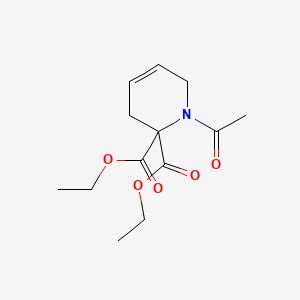
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)

